5-[Benzyl-(2-chloro-phenyl)-sulfamoyl]-2-chloro-benzoic acid
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Overview
Description
5-[Benzyl-(2-chloro-phenyl)-sulfamoyl]-2-chloro-benzoic acid is a complex organic compound characterized by its unique structure, which includes benzyl, chloro-phenyl, and sulfamoyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Benzyl-(2-chloro-phenyl)-sulfamoyl]-2-chloro-benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloro-benzoic acid with benzyl chloride in the presence of a base to form the benzylated intermediate. This intermediate is then reacted with 2-chloro-phenylsulfonyl chloride under basic conditions to introduce the sulfamoyl group. The final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-[Benzyl-(2-chloro-phenyl)-sulfamoyl]-2-chloro-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloro groups in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted benzoic acid derivatives.
Scientific Research Applications
5-[Benzyl-(2-chloro-phenyl)-sulfamoyl]-2-chloro-benzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and protein binding due to its sulfamoyl group.
Medicine: The compound’s potential therapeutic properties are being investigated, particularly in the development of new drugs targeting specific molecular pathways.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[Benzyl-(2-chloro-phenyl)-sulfamoyl]-2-chloro-benzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with proteins, affecting their structure and function. Additionally, the chloro-phenyl groups can participate in hydrophobic interactions, further influencing the compound’s activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **5-[Benzyl-(2-chloro-phenyl)-sulfamoyl]-benzoic acid
- **5-[Benzyl-(2-chloro-phenyl)-sulfamoyl]-3-chloro-benzoic acid
- **5-[Benzyl-(2-chloro-phenyl)-sulfamoyl]-4-chloro-benzoic acid
Uniqueness
5-[Benzyl-(2-chloro-phenyl)-sulfamoyl]-2-chloro-benzoic acid is unique due to the specific positioning of the chloro groups and the sulfamoyl group on the benzoic acid core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-[benzyl-(2-chlorophenyl)sulfamoyl]-2-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO4S/c21-17-11-10-15(12-16(17)20(24)25)28(26,27)23(13-14-6-2-1-3-7-14)19-9-5-4-8-18(19)22/h1-12H,13H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JADXAIGOQPLWFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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